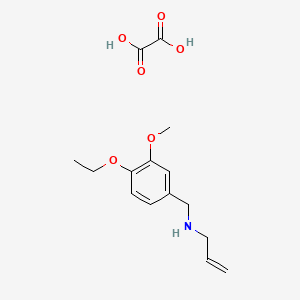

N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate

説明

特性

IUPAC Name |

N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3;3-1(4)2(5)6/h4,6-7,9,14H,1,5,8,10H2,2-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHFHGQTSKJQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate is a compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- IUPAC Name : N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine; oxalic acid

The biological activity of N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate may be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as inhibitors of cysteine proteases, which are critical in various disease processes including cancer and infectious diseases .

Biological Activity Overview

The compound's activity can be categorized into several key areas:

-

Antiviral Activity :

- Similar compounds have shown efficacy against viruses by inhibiting viral proteases. For example, a related vinyl sulfone demonstrated an IC50 of 60 nM against the nsP2 enzyme in Chikungunya virus, indicating potential antiviral properties that may be relevant for N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate .

- Enzyme Inhibition :

-

Potential Therapeutic Applications :

- Given its structural characteristics, this compound could be explored for applications in treating viral infections, certain cancers, and metabolic disorders.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of vinyl sulfone derivatives against viral proteases. The results indicated that compounds with similar functional groups to N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate exhibited significant antiviral activity, with effective concentrations being well within therapeutic ranges .

Case Study 2: Enzyme Inhibition Profiles

Research on enzyme inhibitors has shown that compounds with similar amine functionalities can selectively inhibit cysteine proteases involved in various pathologies. For instance, the inhibition of these enzymes has been linked to reduced viral replication rates and improved outcomes in preclinical models .

Data Table: Biological Activity Comparison

類似化合物との比較

Substituent Variations on the Benzyl Ring

Key Observations :

Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves alkylation of the benzylamine precursor with propargyl bromide or similar reagents. Key parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions like premature oxalate salt formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC (C18 column, acetonitrile/water mobile phase) tracks intermediate formation .

- Validation : Purity is confirmed via melting point analysis and NMR (comparison of aromatic proton integration ratios) .

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

- Structural elucidation :

- NMR spectroscopy : H and C NMR identify substitution patterns (e.g., methoxy protons at ~3.8 ppm, oxalate carbonyl at ~170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; see analogous benzoxazine derivatives in for methodology .

- Purity assessment :

- HPLC : Reverse-phase chromatography (gradient elution) with UV detection quantifies impurities (<0.5% threshold) .

- Elemental analysis : Validates stoichiometry of the oxalate salt (C, H, N percentages within ±0.3% of theoretical) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural characterization?

- Approach :

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotameric equilibria) by analyzing signal coalescence at elevated temperatures .

- COSY and NOESY : Correlates coupling between adjacent protons (e.g., allylic protons in prop-2-en-1-amine) and spatial proximity of aromatic/oxalate groups .

- Case study : Similar challenges in benzothiazole derivatives () were resolved using deuterated solvents and computational modeling (DFT) .

Q. What strategies mitigate degradation during storage, and how is stability quantified?

- Degradation pathways : Hydrolysis of the oxalate moiety or oxidation of the allylamine group .

- Stability protocols :

- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light; monitor via HPLC peak area reduction .

- Kinetic modeling : Arrhenius plots predict shelf life under standard conditions (e.g., 25°C, dark) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological assays?

- In vitro assays :

- Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) using tritiated ligands .

- Functional activity : Calcium flux or cAMP assays in transfected HEK293 cells .

- Modifications :

- Derivatization : Replace oxalate with other counterions (e.g., hydrochloride) to assess solubility-bioactivity trade-offs .

- Pro-drug design : Esterify the allylamine to enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。